molecular formula C19H21ClN2O2 B2645870 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 1903917-86-1

3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2645870
CAS No.: 1903917-86-1
M. Wt: 344.84
InChI Key: YSMMDPYAYJGUPZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, which incorporates a chlorophenyl group linked to a propan-1-one chain and a complex pyrrolidine moiety, suggests potential for interaction with central nervous system targets. Researchers can explore its application as a potential modulator of acetylcholinesterase (AChE) activity, as chlorophenyl-containing cathinone derivatives have been demonstrated to inhibit this enzyme, which is a key target in the investigation of neurodegenerative conditions . The pyrrolidine scaffold, particularly when functionalized with aromatic groups, is a privileged structure in drug discovery for neurological disorders and is frequently employed in the design of ligands for G-protein coupled receptors and enzymes . Furthermore, the distinct pyrrolidine-oxy-pyridine subunit presents opportunities for investigating selective receptor binding, drawing parallels to advanced drug design efforts that utilize similar heterocyclic systems to achieve high affinity and selectivity for neurological targets such as the dopamine D3 and mu-opioid receptors . This compound is provided exclusively for research purposes to support the development of novel pharmacological probes and therapeutic candidates.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMMDPYAYJGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.

    Pyrrolidinyl Group Introduction: The next step involves the formation of the pyrrolidinyl group, which can be achieved through the reaction of a suitable amine with a halogenated intermediate.

    Methylpyridinyl Group Attachment: The final step involves the attachment of the methylpyridinyl group through an etherification reaction, where the pyrrolidinyl intermediate reacts with a methylpyridinyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-1-yl Propanone Backbones

(a) 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)
  • Structure : Differs in the aryl substituent (4-bromophenyl vs. 3-chlorophenyl) and lacks the pyridinyloxy-pyrrolidine substitution.
  • Implications: The bromine atom increases molecular weight (vs. chlorine) and may enhance lipophilicity (logP).
(b) 1-(3-((4-((3-Chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one (Compound 45)
  • Structure : Replaces the 6-methylpyridin-2-yloxy group with a larger quinazolinyl-aryl system.
  • The terminal alkyne (propynone) may improve reactivity for covalent binding .
(c) 3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one (EN300-2912599)
  • Structure: Substitutes the pyridinyloxy group with a chlorothiazolyl-methylamino chain.
  • The methylamino linker may facilitate protonation at physiological pH, altering pharmacokinetics .

Cathinone Derivatives with Aryl-Substituted Propanone Moieties

(a) 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one (Compound 28)
  • Structure: Shares the 3-chlorophenyl group but replaces the pyrrolidinyl-pyridinyloxy moiety with an ethylamino group.
  • Implications: The secondary amine enables salt formation (e.g., HCl), improving crystallinity. However, the lack of a heterocyclic system may reduce target selectivity, as seen in stimulant cathinones .
(b) 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (Compound 30)
  • Structure: Substitutes the 3-chlorophenyl with a 4-methylphenyl group and retains the ethylamino side chain.
  • Implications: The methyl group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, as observed in psychoactive cathinones .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Potential Applications
Target Compound 384.85 3-ClPh, Pyrrolidinyl, Pyridinyloxy ~3.2 Kinase inhibition, CNS targets
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one ~285.7 4-BrPh, Pyrrolidinyl ~2.8 Intermediate for drug synthesis
EN300-2912599 340.27 Chlorothiazolyl, Pyrrolidinyl ~2.5 Antimicrobial agents
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one 211.7 3-ClPh, Ethylamino ~1.9 Stimulant (cathinone analogue)

Notes:

  • logP values estimated using fragment-based methods (e.g., Crippen’s method).
  • The target compound’s higher molecular weight and pyridinyloxy group may reduce bioavailability compared to simpler cathinones but improve target affinity .

Biological Activity

The compound 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN2O2C_{19}H_{22}ClN_2O_2. The structure features a chlorophenyl moiety, a pyrrolidine ring, and a methylpyridine group, which are significant for its interaction with biological targets.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structures can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability. The most effective compounds in related studies demonstrated higher efficacy than established anticonvulsants like valproic acid .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive activity. In vitro assays revealed that certain derivatives showed significant affinity for TRPV1 receptors, which are implicated in pain signaling. For example, compounds structurally related to this compound demonstrated varying degrees of inhibition at concentrations around 100 µM .

Cytotoxicity and Hepatotoxicity Studies

In cytotoxicity assessments, some derivatives exhibited low toxicity towards Hep G2 cells at concentrations of 1–100 µM. Notably, compounds showed no significant hepatotoxic effects at lower concentrations, indicating a favorable safety profile .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Ion Channel Modulation : Interaction with voltage-gated sodium and calcium channels alters neuronal firing rates.
  • Receptor Binding : Affinity for TRPV1 and possibly other receptors contributes to its analgesic properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantHigher efficacy than valproic acid in MES test
AntinociceptiveSignificant TRPV1 receptor affinity
CytotoxicityLow toxicity in Hep G2 cells at 1–100 µM
HepatotoxicityNo significant effects at lower concentrations

Case Studies

Case Study 1 : A study published in Molecules explored the efficacy of structurally similar compounds on neuronal excitability. The results indicated that modifications to the pyrrolidine moiety enhanced anticonvulsant activity significantly compared to traditional treatments .

Case Study 2 : Another investigation assessed the analgesic properties of related compounds through TRPV1 receptor binding assays. The findings revealed that certain derivatives had a marked effect on pain pathways, suggesting potential therapeutic applications in pain management .

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